![molecular formula C18H21Cl2NO B1426526 3-Chloro[1,1'-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride CAS No. 1219976-81-4](/img/structure/B1426526.png)
3-Chloro[1,1'-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride
Vue d'ensemble
Description
3-Chloro[1,1'-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride (3-Cl-4-PEME-HCl) is a synthetic compound belonging to a class of compounds known as piperidinylmethyl ethers (PMEs). It has been the subject of much scientific research due to its potential applications in the fields of medicinal chemistry, organic chemistry, and biochemistry. The purpose of
Applications De Recherche Scientifique
Synthesis and Structural Studies :
- Hariharasarma et al. (1999) explored the synthesis of metallacrown ethers with unsymmetrical bis(phosphinite) and bis(phosphite) ligands derived from 2-hydroxy-2′-(1,4-bisoxo-6-hexanol)-1,1′-biphenyl. They examined the different conformations of the metal center and adjacent ethylene group in the metallacrown ethers (Hariharasarma et al., 1999).
Chemical Reactions and Cation Binding :
- Butler et al. (2003) studied the NMR characterization and cation binding of metallacrown ethers with asymmetric bis(phosphinite) and bis(phosphite) ligands derived from 2-Hydroxy-2‘-(1,4,7-trisoxo-9-nonanol)-1,1‘-biphenyl. This study provided insights into the structural differences and reactivity of these compounds (Butler et al., 2003).
Optical and Dielectric Properties :
- Jang et al. (2007) investigated the effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films. This research explored the impact of trifluoromethyl and ether groups on the optical properties of fluorinated polyimides (Jang et al., 2007).
Photoluminescence Behaviors and Mesomorphism :
- Lam et al. (2002) examined the synthesis and properties of biphenyl-containing poly(1-alkynes) with different functional bridges and spacer lengths. They focused on how structural variation affects the mesomorphism and photoluminescence behaviors of these compounds (Lam et al., 2002).
Intermediate in Fungicide Synthesis :
- Xie Wei-sheng (2007) described the synthesis of 3-Chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, an important intermediate in the production of the fungicide difenoconazole (Xie Wei-sheng, 2007).
X-Ray Crystal Structure Analysis :
- Hariharasarma and Gray (1998) provided an X-ray crystal structure analysis of 2-hydroxy-2′-(1,4-bisoxo-6-hexanol)-1,1′-biphenyl. They highlighted the unique intramolecular hydrogen bonding in the compound (Hariharasarma & Gray, 1998).
New Synthesis Methods :
- Reese and Thompson (1988) developed a new synthesis method for 1-arylpiperidin-4-ols, demonstrating the versatility of the compound in synthesizing a range of related chemicals (Reese & Thompson, 1988).
Propriétés
IUPAC Name |
4-[(2-chloro-4-phenylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO.ClH/c19-17-12-16(15-4-2-1-3-5-15)6-7-18(17)21-13-14-8-10-20-11-9-14;/h1-7,12,14,20H,8-11,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSWRXUTWNPGAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro[1,1'-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



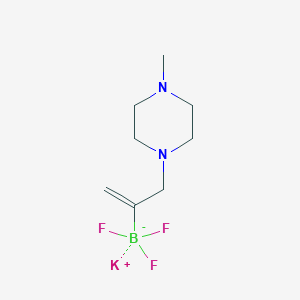
![2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine](/img/structure/B1426445.png)
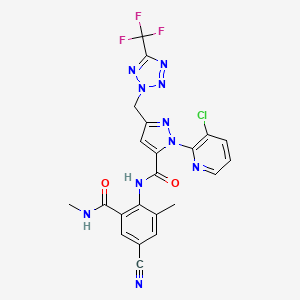
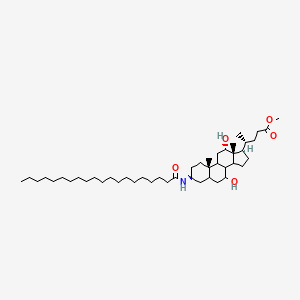
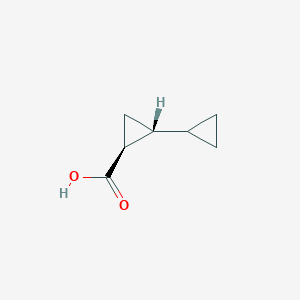

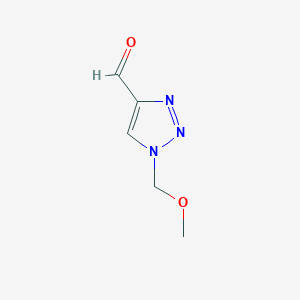
![6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile](/img/structure/B1426452.png)
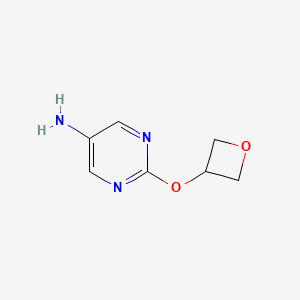
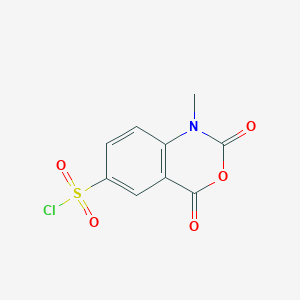
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1426457.png)

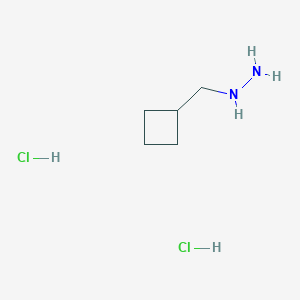
![N-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426465.png)